Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Tyrosinase inhibition Skin pigmentation SAR

(Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 152819-52-8; MF: C14H15NO4S2; MW: 325.4) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing an N3-methyl substituent and a 3,4,5-trimethoxybenzylidene group at the C5 position. The 2-thioxothiazolidin-4-one core is a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, antidiabetic, and anticancer activities.

Molecular Formula C14H15NO4S2
Molecular Weight 325.4
CAS No. 152819-52-8
Cat. No. B2805222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
CAS152819-52-8
Molecular FormulaC14H15NO4S2
Molecular Weight325.4
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
InChIInChI=1S/C14H15NO4S2/c1-15-13(16)11(21-14(15)20)7-8-5-9(17-2)12(19-4)10(6-8)18-3/h5-7H,1-4H3/b11-7-
InChIKeyMSXFPIJOPOWPNA-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 152819-52-8): Procurement-Relevant Structural and Pharmacophoric Profile


(Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 152819-52-8; MF: C14H15NO4S2; MW: 325.4) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing an N3-methyl substituent and a 3,4,5-trimethoxybenzylidene group at the C5 position. The 2-thioxothiazolidin-4-one core is a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, antidiabetic, and anticancer activities [1]. The 3,4,5-trimethoxyphenyl (TMP) motif is a well-characterized pharmacophore associated with tubulin polymerization inhibition at the colchicine binding site, as established for combretastatin A-4 and related antimitotic agents [2].

Why Generic Substitution Fails for (Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: Structural Determinants of Differential Activity


The combination of three critical structural features—the N3-methyl group on the thiazolidinone ring, the C2-thioxo (C=S) moiety, and the 3,4,5-trimethoxy substitution pattern on the benzylidene ring—creates a unique pharmacophoric profile that cannot be replicated by simple interchange with analogs. SAR studies on 5-arylidene-2-thioxothiazolidin-4-ones demonstrate that N3-substitution profoundly influences target binding: N3-unsubstituted analogs show markedly different activity profiles from their N3-alkyl/aryl counterparts [1]. The C2-thioxo group is essential for iodine complexation relevant to thyreostatic applications, a property absent in the thiazolidine-2,4-dione series [2]. Furthermore, the 3,4,5-trimethoxybenzylidene arrangement at C5 confers distinct tubulin-binding potential compared to mono- or di-methoxy analogs, with potency differences exceeding 10-fold observed across related series [3].

Quantitative Differential Evidence for (Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one vs. Closest Analogs


N3-Methyl Substitution Enables Differential Tyrosinase Inhibition Potency vs. N3-Unsubstituted Rhodanine Scaffold

In the BMTTZD (benzylidene-3-methyl-2-thioxothiazolidin-4-one) analog series, all compounds bear the N3-methyl group. The most potent analog (compound 3; 2,4-dihydroxy substitution) achieved IC50 = 0.08 µM against mushroom tyrosinase with l-tyrosine substrate, representing 220-fold greater potency than kojic acid (IC50 = 17.68 µM), and IC50 = 1.12 µM with l-dopa (22-fold vs. kojic acid IC50 = 24.09 µM) [1]. By contrast, the N3-unsubstituted analog 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 49581-16-0) has no published tyrosinase IC50, and its structural characterization is limited to crystallography and iodine adduct formation [2]. The N3-methyl group is essential for the tyrosinase inhibitory activity observed in the BMTTZD series; its removal in the 49581-16-0 scaffold eliminates this demonstrated bioactivity profile.

Tyrosinase inhibition Skin pigmentation SAR

Differential Iodine Complexation Stoichiometry and Thermal Stability vs. Des-Methyl Analog CAS 49581-16-0

The des-methyl analog 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 49581-16-0) forms two distinct stoichiomorphs upon reaction with molecular iodine: C13H13NO4S2·I2 (adduct 1, from chloroform) and (C13H13NO4S2)2·I2 (adduct 2, from methylene chloride) [1]. In adduct 1, the I–I bond is elongated to 2.762 Å (vs. 2.662 Å in gas-phase I2) and the S···I contact is shortened to 2.905 Å (0.875 Å less than the sum of van der Waals radii). Thermogravimetric analysis (DTG/DSC) demonstrated that adduct 2 exhibits superior thermal stability compared to adduct 1, attributed to each iodine atom being coordinated by both endocyclic and exocyclic sulfur atoms from two heterocycle molecules [1]. The target compound (152819-52-8) bears an N3-methyl group absent in 49581-16-0; this N-substitution is expected to alter the electron density at the C2-thioxo sulfur and consequently modify iodine-binding stoichiometry and adduct stability, though direct comparative iodine complexation data for the N3-methyl derivative have not been published.

Anti-thyroid agents Iodine complexation Thermal stability

Antioxidant Capacity of BMTTZD-Class Compounds vs. Positive Controls

In the BMTTZD analog series, compounds 2 and 3 exhibited strong antioxidant efficacy comparable to positive controls across three independent antioxidant assays (DPPH, ABTS, and ROS scavenging) [1]. Additionally, analogs 1, 3, and 5 demonstrated effective inhibition of melanin production in B16F10 murine melanoma cells, with anti-melanogenic effects directly attributed to intracellular tyrosinase inhibition [1]. In situ B16F10 cellular tyrosinase activity was inhibited by analogs 1, 3, and 5, confirming cell-permeant activity [1]. The target compound (152819-52-8) shares the N3-methyl-2-thioxothiazolidin-4-one core with the BMTTZD series, but its 3,4,5-trimethoxybenzylidene substitution differs from the hydroxyl/methoxyl patterns in analogs 1–8. This substitution difference is expected to modulate antioxidant potency: analog 6 (3,4-dimethoxy-5-hydroxyl substitution) showed dramatically reduced tyrosinase inhibition (IC50 > 200 µM with l-dopa, 57.40 µM with l-tyrosine) relative to the most potent hydroxyl-bearing analogs, indicating that methoxy-rich substitution patterns may reduce potency in this assay system [1].

Antioxidant activity Radical scavenging B16F10 melanogenesis

C2-Thioxo vs. C2-Carbonyl Core: Differential Pharmacological Implications for Thiazolidinone Procurement

The target compound features a C2-thioxo (C=S) group, distinguishing it from the thiazolidine-2,4-dione (TZD) class (e.g., pioglitazone, rosiglitazone) which bears a C2-carbonyl. This substitution has functional consequences: 5-arylidene-2-thioxothiazolidin-4-ones (rhodanines) preferentially interact with targets containing reactive cysteine residues (e.g., thioredoxin reductase, bacterial enoyl-ACP reductase) via covalent or strong non-covalent sulfur-mediated interactions [1]. In contrast, thiazolidine-2,4-diones are primarily PPARγ agonists. A direct comparative study of 4-thiazolidinone derivatives (compounds 1–18) demonstrated that the most potent anticancer compound (compound 13) achieved IC50 = 15.18 µM, surpassing carboplatin (IC50 > 100 µM) [2]. Within the 3,4,5-trimethoxybenzylidene series specifically, compound 5c (a 2-thioxothiazolidin-4-one derivative) exhibited IC50 values of 28.3 (HeLa), 24.5 (HT29), 26.6 (A549), and 28.6 µM (MCF-7) against four human cancer cell lines [3]. The C2-thioxo group also enables iodine complexation (see Evidence Item 2), a property absent in the 2,4-dione series.

Scaffold differentiation 2-Thioxo vs. 2,4-dione Target selectivity

Analytical Differentiation: Validated CE Method for 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one Determinations in Biological Fluids

A validated capillary electrophoresis (CE) method has been developed for the determination of 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (compound I, CAS 49581-16-0) in human body fluids [1]. This method enables quantification of the compound alongside 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione using liquid-phase extraction coupled with electrophoretic separation. The availability of a validated bioanalytical method for the des-methyl analog provides a methodological template for developing analogous quantification protocols for the target N3-methyl compound (152819-52-8), which shares the same chromophoric 3,4,5-trimethoxybenzylidene-thioxothiazolidinone system. This analytical infrastructure is essential for preclinical pharmacokinetic studies and quality control in procurement.

Analytical method Capillary electrophoresis Biofluid quantification

Crystallographic Supramolecular Architecture: 3,4,5-Trimethoxybenzylidene Dictates Distinct Solid-State Packing vs. Other Benzylidene Analogs

Single-crystal X-ray analysis of (Z)-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 49581-16-0) reveals crystallization with Z' = 2 in space group P-1, forming isolated hydrogen-bonded dimers with no crystallographic symmetry linking the two independent molecules [1]. This contrasts with (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, which forms hydrogen-bonded chains via aromatic π–π stacking interactions, and (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one, which assembles via dipolar carbonyl–carbonyl interactions [1]. These distinct packing modes have implications for solubility, melting point, and formulation behavior. The N3-methyl group in the target compound (152819-52-8) eliminates the N–H hydrogen bond donor at position 3, which is predicted to fundamentally alter the hydrogen-bonding network and supramolecular assembly compared to the N3-unsubstituted analog.

Crystallography Supramolecular chemistry Solid-state properties

Optimal Research and Industrial Application Scenarios for (Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 152819-52-8)


Melanogenesis and Skin Pigmentation Research: Tyrosinase Inhibitor Development

The BMTTZD scaffold has demonstrated potent mushroom tyrosinase inhibition (up to 220-fold vs. kojic acid) and validated anti-melanogenic effects in B16F10 murine melanoma cells [1]. (Z)-3-Methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, as a 3,4,5-trimethoxy-substituted member of this class, serves as a key SAR probe to investigate how methoxy-rich benzylidene substitution modulates potency relative to hydroxyl-bearing analogs (e.g., analog 3: IC50 = 0.08 µM). Its distinct substitution pattern allows exploration of lipophilicity-driven skin penetration vs. hydrogen-bond-dependent target engagement in melanogenesis pathways.

Anti-Thyroid Drug Discovery: Iodine Complexation and Thyreostatic Screening

The 2-thioxothiazolidin-4-one scaffold forms well-characterized iodine charge-transfer complexes with defined stoichiometry (1:1 and 2:1 ligand:I2 adducts), as demonstrated for the des-methyl analog CAS 49581-16-0 [2]. The N3-methyl derivative (152819-52-8) offers a direct comparator for evaluating how N-substitution modulates iodine-binding affinity, adduct thermal stability, and thyreostatic potency. The validated CE analytical method for the scaffold in biological fluids supports preclinical pharmacokinetic assessment [3].

Anticancer Lead Optimization: Tubulin-Targeting and Cytotoxicity Profiling

The 3,4,5-trimethoxyphenyl motif is a validated pharmacophore for colchicine-site tubulin binding, as established for combretastatin A-4 and related antimitotics [4]. 2-Thioxothiazolidin-4-one derivatives bearing 3,4,5-trimethoxybenzylidene groups have shown cytotoxicity with IC50 values of 24–29 µM across HeLa, HT29, A549, and MCF-7 cell lines (compound 5c) [5]. The target compound provides a scaffold-merging opportunity to evaluate whether the N3-methyl-2-thioxothiazolidinone core synergizes with the TMP pharmacophore for enhanced antiproliferative activity.

Crystallography and Solid-State Form Screening for Formulation Development

The N3-unsubstituted analog crystallizes with Z' = 2 and forms hydrogen-bonded dimers via N–H···O=C interactions [6]. The N3-methyl group in 152819-52-8 eliminates this strong hydrogen bond donor, predicting a fundamentally different crystal packing architecture. This makes the compound valuable for comparative solid-state studies: polymorphism screening, co-crystal engineering, and solubility enhancement strategies relevant to preclinical formulation.

Quote Request

Request a Quote for (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.